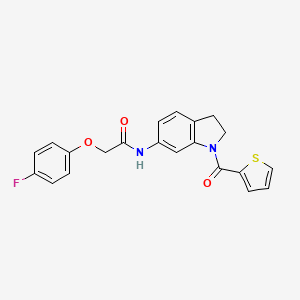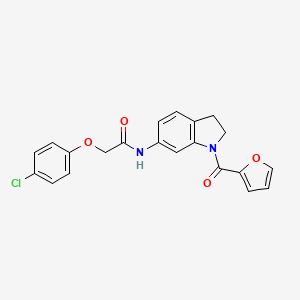
2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
概要
説明
“2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . This compound also contains an indole moiety, which is a biologically active pharmacophore .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of indole derivatives can involve a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 221.251 . It contains a thiophene ring, an indole moiety, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involving thiophene and indole derivatives are diverse and can lead to a wide range of products . The reactions can involve various functional groups and can be influenced by the presence of fluorine .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound “this compound” are not explicitly mentioned in the retrieved papers.作用機序
Target of Action
The compound 2-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a complex molecule that likely interacts with multiple targetsIt’s known that both thiophene and indole derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene and indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities associated with thiophene and indole derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular levels.
実験室実験の利点と制限
The advantages of using 2-Fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide in lab experiments include its potency and specificity as an inhibitor of protein kinase CK2. The compound has been shown to have minimal off-target effects, which is essential for its use as a pharmacological tool. However, the limitations of using the compound include its relatively high cost and limited availability, which may restrict its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-Fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide in scientific research. One potential direction is the further exploration of its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, the compound may be useful in studying the function of other protein kinases and ion channels, which may have implications for the treatment of various diseases. Finally, the synthesis and optimization of new analogs of this compound may lead to the development of more potent and specific pharmacological tools for scientific research.
科学的研究の応用
2-Fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has been used extensively in scientific research as a pharmacological tool for studying various biological systems. It has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. The compound has also been used to study the role of CK2 in cancer cells and has shown promising results as a potential anti-cancer agent. Additionally, this compound has been used to study the function of various ion channels and receptors, including the GABA(A) receptor, which is involved in the regulation of neuronal excitability.
生化学分析
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Based on the known activities of similar indole derivatives, it can be hypothesized that this compound may influence cell function through its interactions with various cellular receptors . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
特性
IUPAC Name |
2-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-5-2-1-4-15(16)19(24)22-14-8-7-13-9-10-23(17(13)12-14)20(25)18-6-3-11-26-18/h1-8,11-12H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYALPOUCHBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B3397585.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B3397596.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B3397601.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3397609.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3397616.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3397624.png)
![N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397632.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3397639.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B3397648.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B3397656.png)
![N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397661.png)


